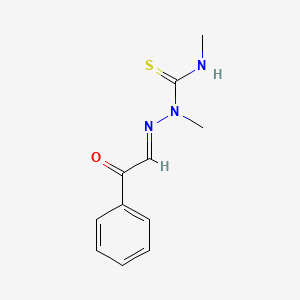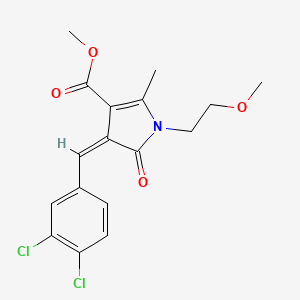![molecular formula C22H16ClN3O B3879721 N-[1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B3879721.png)
N-[1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)vinyl]benzamide
Overview
Description
Benzimidazole derivatives are an important class of heterocyclic compounds with a wide range of pharmacological activities. They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They possess various pharmacological activities including antibacterial, anti-fungal, antiviral, antiparasitic, antiprotozoal, antihelmintic, anti-inflammatory, anti-ulcer, anti-hypertensive, anticonvulsant, and CNS activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine (OPDA) with carboxylic acids or their derivatives . For example, a novel benzimidazole derivative was synthesized by hydrolyzing an azlactone precursor in an acidic medium and treating the product with o-phenylenediamine (OPDA) in situ .
Molecular Structure Analysis
The benzimidazole nucleus is an important heterocyclic ring, containing two nitrogen atoms, which plays an important role in the constitution of many of the natural products as well as synthetic compounds .
Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives are diverse, depending on the functional groups present in the molecule. They can undergo reactions typical of aromatic amines, such as acylation, alkylation, and sulfonation .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives depend on their specific structure. For example, a related compound, N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide, has a molecular weight of 341.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 5 .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c23-17-12-10-15(11-13-17)14-20(26-22(27)16-6-2-1-3-7-16)21-24-18-8-4-5-9-19(18)25-21/h1-14H,(H,24,25)(H,26,27)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOAULNPGMOTQQ-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-phenyl-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}-1,3-butadien-1-yl)benzamide](/img/structure/B3879668.png)
![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3879680.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879686.png)
![5-amino-3-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3879688.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-[2-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879706.png)
![2-amino-7,7-dimethyl-5'-nitro-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B3879707.png)
![4-cyclopropyl-1-[2-(2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl)-2-oxoethyl]-4-methyl-2-pyrrolidinone](/img/structure/B3879715.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B3879717.png)
![3-{[(5-bromo-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3879719.png)
![N-{4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoyl}methionine](/img/structure/B3879725.png)
![N-phenyl-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3879730.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B3879731.png)